molecular formula C7H13NO2S B034312 N-Cyclopentylethenesulfonamide CAS No. 104459-73-6

N-Cyclopentylethenesulfonamide

Cat. No. B034312
CAS RN: 104459-73-6
M. Wt: 175.25 g/mol
InChI Key: VMTQGMPPTPYMTA-UHFFFAOYSA-N
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Description

N-Cyclopentylethenesulfonamide, also known as CPESA, is a chemical compound that has gained significant attention among researchers due to its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis.

Mechanism of Action

The mechanism of action of N-Cyclopentylethenesulfonamide is not fully understood. However, it has been proposed that N-Cyclopentylethenesulfonamide inhibits the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many cancer cells. This inhibition leads to a decrease in the pH of the tumor microenvironment, which in turn inhibits tumor growth.
Biochemical and Physiological Effects
N-Cyclopentylethenesulfonamide has been found to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent. It has also been reported to exhibit good stability under physiological conditions, making it suitable for in vivo studies.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-Cyclopentylethenesulfonamide is its ease of synthesis. It can be synthesized using simple and readily available starting materials. However, the yield of N-Cyclopentylethenesulfonamide using current methods is relatively low, which may limit its use in large-scale applications. Another limitation is the lack of understanding of its mechanism of action, which may hinder its further development as a therapeutic agent.

Future Directions

There are several future directions for the research on N-Cyclopentylethenesulfonamide. One potential direction is the development of new synthesis methods that can improve the yield of N-Cyclopentylethenesulfonamide. Another direction is the investigation of its potential applications in other fields, such as material science. Additionally, further studies are needed to fully understand its mechanism of action and to evaluate its potential as a therapeutic agent for the treatment of cancer and other diseases.
Conclusion
In conclusion, N-Cyclopentylethenesulfonamide is a promising chemical compound that has potential applications in various fields, particularly in medicinal chemistry. Its ease of synthesis, low toxicity profile, and stability under physiological conditions make it a promising candidate for further development as a therapeutic agent. Further research is needed to fully understand its mechanism of action and to evaluate its potential as a therapeutic agent.

Synthesis Methods

N-Cyclopentylethenesulfonamide can be synthesized using various methods, including the reaction of cyclopentadiene with ethenesulfonyl chloride in the presence of a base, such as triethylamine. Another method involves the reaction of cyclopentadiene with ethenesulfonamide in the presence of a Lewis acid catalyst, such as boron trifluoride etherate. The yield of N-Cyclopentylethenesulfonamide using these methods ranges from 50% to 70%.

Scientific Research Applications

N-Cyclopentylethenesulfonamide has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit potent antitumor activity against various cancer cell lines, including lung, breast, and colon cancer cells. N-Cyclopentylethenesulfonamide has also been found to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics.

properties

CAS RN

104459-73-6

Product Name

N-Cyclopentylethenesulfonamide

Molecular Formula

C7H13NO2S

Molecular Weight

175.25 g/mol

IUPAC Name

N-cyclopentylethenesulfonamide

InChI

InChI=1S/C7H13NO2S/c1-2-11(9,10)8-7-5-3-4-6-7/h2,7-8H,1,3-6H2

InChI Key

VMTQGMPPTPYMTA-UHFFFAOYSA-N

SMILES

C=CS(=O)(=O)NC1CCCC1

Canonical SMILES

C=CS(=O)(=O)NC1CCCC1

synonyms

Ethenesulfonamide, N-cyclopentyl- (9CI)

Origin of Product

United States

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